Oleoyl Serotonin
CAS No.:
Cat. No.: VC0005562
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H44N2O2 |
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Molecular Weight | 440.7 g/mol |
IUPAC Name | (Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide |
Standard InChI | InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9- |
Standard InChI Key | LCQKHZYXPCLVBI-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Appearance | Assay:≥98%A solution in ethanol |
Chemical Structure and Classification
Structural Characteristics
Oleoyl serotonin (systematic name: N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide) is a hybrid molecule combining the fatty acid oleic acid (C18:1) with serotonin (5-hydroxytryptamine). Its structure features:
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An indole ring (from serotonin) with a hydroxyl group at position 5.
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An ethylamine side chain linked to the indole’s third position.
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An oleoyl group (18-carbon monounsaturated fatty acid) bonded via an amide linkage to the ethylamine moiety .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₈H₄₄N₂O₂ |
Exact Mass | 440.3403 g/mol |
IUPAC Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide |
Synonyms | OA-5HT, Oleoyl 5HT |
Lipid Maps ID | LMFA08020304 |
The cis double bond at the 9th carbon of the oleoyl chain confers fluidity, enabling interactions with lipid membranes and proteins .
Biological Mechanisms and Pharmacological Activity
Dual Antagonism of FAAH and TRPV1
Oleoyl serotonin was initially characterized as a dual antagonist of:
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Fatty Acid Amide Hydrolase (FAAH): An enzyme that degrades endocannabinoids like anandamide.
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Transient Receptor Potential Vanilloid 1 (TRPV1): A cation channel involved in pain perception and inflammation .
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TRPV1 Inhibition: OA-5HT blocks capsaicin-induced TRPV1 activation with an IC₅₀ of 2.57 μM, reducing nociceptive signaling in peripheral neurons .
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FAAH Selectivity: Unlike arachidonoyl serotonin, OA-5HT shows minimal inhibition of FAAH (IC₅₀ >50 μM), suggesting a preference for TRPV1 modulation .
Cannabinoid Receptor Antagonism
Recent studies reveal OA-5HT’s role as a cannabinoid receptor (CB1/CB2) antagonist:
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In Xenopus oocytes expressing CB1-GIRK1/GIRK2-RGS4 complexes, OA-5HT (100 μM) inhibits WIN55,212-2-induced inward potassium currents (Iₖ,WIN), with blockade persisting after washout .
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Binding Site: Mutagenesis studies identify the TMHV-ICL3-TMHVI domain of CB2 receptors as critical for OA-5HT interaction, highlighting a noncompetitive antagonistic mechanism .
Table 2: Pharmacological Profile of Oleoyl Serotonin
Target | Effect | IC₅₀/EC₅₀ | Model System |
---|---|---|---|
TRPV1 | Antagonism | 2.57 μM | Dorsal root ganglia |
CB1/CB2 | Noncompetitive antagonism | N/A | Oocyte expression |
FAAH | Weak inhibition | >50 μM | In vitro assay |
In Vivo Behavioral and Cognitive Effects
Locomotor Activity Modulation
OA-5HT exhibits dose-dependent effects on murine behavior:
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At 10 mg/kg (i.p.), OA-5HT increases total distance traveled by 201% compared to controls (1,213 ±196 cm vs. 403 ±89 cm; p<0.05), indicative of hyperlocomotion .
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This effect is D₂ receptor-dependent, as haloperidol pre-treatment (0.1–0.2 mg/kg) attenuates OA-5HT-induced activity .
Cognitive Enhancement
In novel object recognition tests, OA-5HT counteracts WIN55,212-2-induced memory deficits:
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OA-5HT (1 mg/kg) restores discrimination indices to baseline levels (p<0.01 vs. WIN55,212-2 alone), suggesting pro-cognitive effects via CB1 antagonism .
Membrane Interactions and Receptor-Independent Effects
Lipid Bilayer Modulation
OA-5HT’s oleoyl chain facilitates membrane integration, altering mechanical properties:
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Atomic Force Microscopy (AFM): Serotonin derivatives reduce lipid bilayer stiffness, increasing membrane fluidity .
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Solid-State NMR: OA-5HT decreases lipid chain order parameters, promoting liquid-disordered phase formation .
Enhanced Endocytosis
In RN46A serotonergic neurons, OA-5HT (10 μM) enhances transferrin receptor endocytosis by 40% (p<0.05) even with serotonin receptor blockers, implicating membrane remodeling as a receptor-independent pathway .
Therapeutic Implications and Future Directions
Analgesic Applications
OA-5HT’s dual TRPV1/FAAH antagonism positions it as a potential multimodal analgesic for neuropathic pain, avoiding opioid-related side effects .
Neurological Disorders
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Cognitive Dysfunction: CB1 antagonism may ameliorate THC-induced memory impairments .
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Parkinson’s Disease: Hyperlocomotion effects parallel L-DOPA responses, warranting exploration in motor disorders .
Drug Delivery
The oleoyl moiety enhances blood-brain barrier penetration, enabling targeted neurotransmitter delivery strategies .
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